Diethyl 2-nitrobenzylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-7-5-6-8-11(10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJRRWPFTXVJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460990 | |
| Record name | Diethyl 2-nitrobenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143023-69-2 | |
| Record name | Diethyl 2-nitrobenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Photophysical Properties and Photochemical Reactivity of Nitrobenzylphosphonate Systems
Fundamental Photochemical Transformations
Upon absorption of ultraviolet light, Diethyl 2-nitrobenzylphosphonate undergoes specific transformations driven by the excited electronic state of the nitroaromatic chromophore. These processes are central to its application as a photolabile protecting group.
Photochemical Carbon-Phosphorus Bond Cleavage Mechanisms
The key photochemical event for nitrobenzylphosphonates is the cleavage of the Carbon-Phosphorus (C–P) bond. Upon UV irradiation, these compounds can break this bond, releasing a metaphosphate anion intermediate. rsc.org Studies on nitrobenzylphosphonic acids reveal that the photochemical reactivity is highly dependent on the position of the nitro group. While the para-isomer is the most reactive, the ortho- and meta-isomers also undergo C–P bond cleavage, albeit with much lower efficiency. rsc.org The cleavage process itself is understood to proceed via a heterolytic mechanism following initial electronic excitation. rsc.org
Intramolecular Electron Transfer Processes and Radical-Anion Formation
The mechanism for C–P bond cleavage is initiated by an intramolecular electron transfer (IET). rsc.org In this process, an electron moves from the phosphonate (B1237965) group (–PO(OEt)₂) to the electronically excited nitroaromatic ring. This transfer results in the formation of a transient radical-anion species. rsc.org This intermediate is key to the subsequent bond-breaking step. The formation of a radical anion within the molecule is a critical step that precedes the fragmentation. rsc.org Following the IET, the resulting radical-anion decays, leading to the cleavage of the C-P bond and the formation of a carbanion. rsc.org
Quantum Yield Determinations in Photoreactions
The efficiency of a photoreaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. The determination of this value is crucial for understanding the practicality of a photolabile compound. For nitrobenzylphosphonic acids, the quantum yield of C–P bond cleavage has been measured, showing a significant difference between isomers. The para-isomer exhibits a high quantum yield, whereas the ortho- and meta- isomers have considerably lower efficiencies. rsc.org This suggests that while the photochemical pathway exists for this compound, it is less efficient than for its para-substituted counterpart.
Table 1: Photochemical Reactivity of Nitrobenzylphosphonic Acid Isomers This table is based on data for nitrobenzylphosphonic acids, which serves as a model for the reactivity of their diethyl esters.
| Isomer Position | Relative Photochemical Reactivity | Quantum Yield (Φ) of C-P Cleavage |
| ortho | Much lower than para | Not specified, but low rsc.org |
| meta | Much lower than para | Not specified, but low rsc.org |
| para | High | 0.76 rsc.org |
Excited State Dynamics and Photoreactivity
Characterization of Singlet and Triplet Excited States
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). libretexts.org In an excited singlet state, the promoted electron retains its spin orientation relative to its former partner in the ground state orbital. libretexts.orgyoutube.com Alternatively, the molecule can exist in a triplet excited state (T₁), where the spin of the promoted electron is parallel to its partner electron. libretexts.orgyoutube.com
For ortho-nitrobenzyl compounds, the photoreactivity involves both the lowest excited singlet (S₁) and triplet (T₁) states. rsc.org The initial excitation populates a bright ππ* state, which can then relax to lower-energy nπ* states localized on the nitro or carbonyl groups (in analogous aldehyde systems). nih.gov The formation of the final products is often dependent on which excited state (singlet or triplet) the key chemical steps, like hydrogen transfer, occur from. rsc.org While the majority of excited molecules may undergo processes from the singlet state, a smaller fraction can transition to the triplet state, which often leads more efficiently to the desired photoproducts. rsc.org
Table 2: General Characteristics of Excited States in ortho-Nitroaromatic Systems
| Excited State | Multiplicity (2S+1) | Description | Typical Role in Photoreactivity |
| S₁ (Singlet) | 1 | All electron spins are paired. libretexts.org The initially populated excited state. | Can lead to inefficient product formation or decay back to the ground state. rsc.org |
| T₁ (Triplet) | 3 | Contains two unpaired electrons with parallel spins. libretexts.org | Often the precursor to the stable photoproduct via intersystem crossing. rsc.org The lifetime is typically longer than the singlet state. libretexts.org |
Intersystem Crossing (ISC) and Internal Conversion (IC) Pathways
Once excited, a molecule does not necessarily remain in the S₁ state. It can return to the ground state via non-radiative pathways known as internal conversion (IC), where energy is dissipated as heat without light emission. libretexts.org This process involves the molecule transitioning between vibrational levels of different electronic states. libretexts.org
Alternatively, the molecule can transition from the S₁ state to the T₁ state through a process called intersystem crossing (ISC). libretexts.orgwikipedia.org This is a spin-forbidden process but is made possible in many systems, particularly in nitroaromatic compounds, through spin-orbit coupling. wikipedia.orgrsc.org Nitroaromatic molecules are known to exhibit some of the strongest couplings between singlet and triplet manifolds, allowing for very fast, sub-picosecond ISC. rsc.org For the related compound ortho-nitrobenzaldehyde, the time constant for ISC from the S₁ state is estimated to be around 2.4 picoseconds. nih.gov The competition between IC, ISC, and fluorescence determines the ultimate photochemical fate of the molecule. Adding nitro groups to aromatic systems often quenches fluorescence by promoting efficient ISC or IC pathways. rsc.orghelsinki.fi
Influence of Nitro Substituent Position on Photochemical Efficiency
The position of the nitro group on the aromatic ring is a critical determinant of the photochemical behavior of nitrobenzyl compounds. The ortho-positioning, as seen in this compound, is crucial for the canonical photorelease mechanism. This specific arrangement facilitates an intramolecular hydrogen atom abstraction from the benzylic carbon by the excited nitro group, which is the key initial step in the photocleavage reaction.
In contrast, meta and para isomers exhibit significantly different and less efficient photochemical pathways. While para-substituted chloroanilines, for example, readily undergo photodissociation, their meta and ortho counterparts are comparatively stable under irradiation. diva-portal.org This highlights a distinct "meta-ortho effect" where the relative positioning of substituents dictates the excited state deactivation pathways. diva-portal.orgrug.nl The ortho-nitrobenzyl structure is predisposed to an intramolecular redox reaction that leads to the formation of an aci-nitro intermediate, a species essential for the subsequent release of the protected group. researchgate.net The meta and para isomers lack the proximity required for this efficient intramolecular hydrogen transfer, leading to alternative, non-productive decay pathways or significantly lower quantum yields for release. diva-portal.orgrug.nl The efficiency of the desired photoreaction is therefore highly dependent on the ortho substitution pattern.
Spin-Forbidden Excitation in Photochemical Processes
The photochemistry of aromatic nitro compounds is intricately linked to their electronic excited states. Upon absorption of UV light, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). However, for many nitroaromatic compounds, the productive photochemistry proceeds not from the singlet state but from a lower-energy triplet excited state (T₁). acs.orgcdnsciencepub.com The transition from the S₁ state to the T₁ state occurs via a process known as intersystem crossing (ISC), a spin-forbidden but often efficient process in these molecules due to spin-orbit coupling. acs.org
A novel approach in photopharmacology involves the direct population of these triplet states using low-intensity near-infrared (NIR) light, a process termed "spin-forbidden excitation." nih.gov Although the probability of this direct S₀ → T₁ absorption is very low, it can be exploited in systems with significant spin-orbit coupling to trigger photochemical reactions with deep-penetrating light, bypassing the higher-energy singlet states that can lead to unwanted side reactions. nih.gov
This compound in Caged Compound Chemistry
This compound is a prime example of a "caged" compound, a technology that utilizes a photolabile protecting group (PPG) to temporarily inactivate a biologically active molecule. The 2-nitrobenzyl moiety serves as the "cage," which can be removed with spatiotemporal precision by light, thereby releasing the active molecule. acs.organnualreviews.org This approach is a cornerstone of photopharmacology, enabling researchers to control complex biological processes with an external, non-invasive light stimulus. nih.govresearchgate.net
Design Principles of Nitrobenzyl-Based Photolabile Protecting Groups
The design of effective nitrobenzyl-based PPGs, such as the one in this compound, is governed by several key principles to ensure their utility, particularly in biological systems. csic.es
Chemical Stability : The caged compound must be stable in the dark and under relevant physiological conditions (e.g., in aqueous media at physiological pH) to prevent premature release of the active molecule. acs.org
Biological Inertness : The caged compound itself should have low or no biological activity, ensuring that it does not interfere with the system under investigation before photolysis. csic.esinstras.com
Photochemical Efficiency : Upon irradiation at a suitable wavelength, the PPG should cleave with a high quantum yield (Φ) to release the active molecule efficiently. The near-UV region (300-360 nm) is often optimal for 2-nitrobenzyl compounds, as it minimizes potential photodamage to biological samples that can occur at shorter wavelengths. annualreviews.org
Clean Photorelease : The photolysis reaction should proceed cleanly, with minimal and well-characterized byproducts. researchgate.net
Biocompatible Byproducts : The byproducts of the photorelease should be non-toxic and biologically inert to avoid confounding effects. acs.orgcsic.es
Tunable Properties : Modifications to the nitrobenzyl scaffold, such as the addition of methoxy (B1213986) groups (e.g., the 4,5-dimethoxy-2-nitrobenzyl or NVOC group), can be used to tune the photophysical properties, such as shifting the absorption maximum to longer, less damaging wavelengths and improving the photorelease kinetics. instras.comacs.org
| Property | Desired Characteristic | Rationale |
| Stability | High stability in the dark | Prevents premature release of the active molecule. |
| Biological Activity | Low to none before photolysis | Avoids interference with the biological system under study. |
| Quantum Yield | High | Ensures efficient release of the caged molecule upon illumination. |
| Byproducts | Inert and non-toxic | Prevents unwanted side effects or toxicity from the photoreaction. |
| Absorption Wavelength | Typically 300-400 nm; tunable | Allows for release with readily available light sources while minimizing biological damage. |
Mechanisms of Photorelease and Byproduct Formation
The photorelease mechanism of 2-nitrobenzyl-caged compounds has been extensively studied and involves a series of transient intermediates. nih.govresearchgate.net The process is an intramolecular redox reaction initiated by light.
Excitation and Hydrogen Abstraction : Upon absorption of a photon, the ortho-nitrobenzyl group is excited. In this excited state, an oxygen atom of the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.
Formation of the aci-Nitro Intermediate : This hydrogen transfer results in the formation of a transient species known as an aci-nitro tautomer. This intermediate is characterized by a strong absorption at around 400 nm. nih.govresearchgate.net
Cyclization and Rearrangement : The aci-nitro intermediate undergoes a complex series of rearrangements. A key step involves the formation of a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.govresearchgate.net
Release of the Caged Molecule : This cyclic intermediate further rearranges, ultimately leading to the cleavage of the bond connecting the benzylic carbon to the protected molecule (in this case, the phosphonate group).
Byproduct Formation : The primary byproduct of this photorelease is a 2-nitrosobenzaldehyde derivative. researchgate.netresearchgate.net This byproduct can potentially react with cellular components like amines, which is a consideration in the design of experiments. researchgate.net
Caged Compound (2-nitrobenzyl-X) + light (hν) → 2-Nitrosobenzaldehyde + X-H (Released Molecule)
Substantial research has led to the revision of earlier proposed mechanisms, confirming the essential role of the cyclic 1,3-dihydrobenz[c]isoxazol-1-ol intermediate in the main reaction pathway in solution. nih.govresearchgate.net
Kinetic Studies of Photorelease Processes
The rate at which the active molecule is released from its cage is a critical parameter for time-resolved studies of biological processes. Kinetic studies, often employing laser flash photolysis, have elucidated the timescales of the various steps in the photorelease mechanism.
For example, studies on caged ATP and related model compounds have identified multiple transient species with distinct lifetimes that are pH-dependent. The rate-determining step for the release can change with pH, highlighting the importance of characterizing the release kinetics under the specific experimental conditions. nih.gov
| Intermediate | Typical Max. Absorption (λmax) | General Timescale of Decay |
| aci-Nitro Tautomer | ~400 nm | Microseconds (µs) to Milliseconds (ms) |
| Cyclic Intermediates | - | Varies, can be rate-limiting |
| Hemiacetal Intermediates | - | Can be rate-limiting, especially at certain pH values |
Note: The specific rates and dominant intermediates are highly dependent on the molecular structure and solvent conditions.
The quantum yield of photorelease (Φ), which represents the fraction of absorbed photons that lead to a successful uncaging event, is another key kinetic parameter. For many o-nitrobenzyl derivatives, these values are often in the range of 0.01 to 0.5, indicating that the process is not perfectly efficient. researchgate.net
Strategies for Spatiotemporal Control of Photorelease
A major advantage of using photolabile protecting groups like this compound is the ability to achieve precise spatiotemporal control over the release of the active molecule. nih.govcsic.es
Spatial Control : Light can be focused onto very small areas, such as a single cell or even a subcellular region like a single synapse. researchgate.net This allows for the activation of a molecule only in the desired location, minimizing off-target effects. Microscopes equipped with lasers are commonly used to achieve this high level of spatial precision.
Temporal Control : The release of the caged molecule is initiated almost instantaneously with the application of a light pulse. The duration of the light exposure can be precisely controlled, allowing for the generation of brief pulses or sustained concentrations of the active molecule. The release can be stopped simply by turning off the light source, providing temporal control on the order of milliseconds. nih.gov
A powerful advanced strategy for enhancing spatiotemporal control is Two-Photon Excitation (TPE) . acs.orgnih.gov
Principle : In TPE, the molecule absorbs two lower-energy (longer-wavelength) photons simultaneously to reach the same excited state that would be achieved by absorbing one higher-energy photon.
Advantages :
Deeper Tissue Penetration : TPE typically uses near-infrared (NIR) light (e.g., 700-1000 nm), which scatters less and is absorbed less by biological tissues, allowing for uncaging deeper within a sample. acs.orgnih.gov
Enhanced Spatial Resolution : The probability of two-photon absorption is significant only at the focal point of a high-intensity laser. This inherently confines the photorelease to a tiny, three-dimensionally resolved volume, drastically reducing out-of-focus activation. acs.orgnih.gov
By combining these optical techniques with the chemistry of nitrobenzyl cages, researchers can orchestrate complex biological events with a level of precision that is difficult to achieve with conventional methods. researchgate.net
Mechanistic Studies and Reaction Kinetics of Diethyl 2 Nitrobenzylphosphonate
Hydrolytic Stability and Degradation Kinetics
The hydrolysis of phosphonate (B1237965) esters, a key degradation pathway, typically proceeds in two consecutive steps, involving the sequential cleavage of the two P-O-C ester bonds. nih.gov This process is often catalyzed by acid. nih.gov The investigation into the hydrolytic stability of diethyl 2-nitrobenzylphosphonate focuses on understanding the rates and mechanisms of these steps.
The acid-catalyzed hydrolysis of dialkyl phosphonates, including benzylphosphonate derivatives, generally follows a two-step reaction protocol. nih.gov The initial step involves the hydrolysis of one ester group to form an ester-acid intermediate, which is then followed by the hydrolysis of the second ester group to yield the final phosphonic acid. nih.gov These reactions are typically monitored by techniques such as ³¹P NMR spectroscopy to track the concentration of the starting material, the intermediate, and the final product over time. nih.gov
The mechanism is characterized by pseudo-first-order kinetics for each step, with rate constants k₁ and k₂ corresponding to the formation of the monoester monoacid and the final phosphonic acid, respectively. nih.govmdpi.com Studies on related compounds, such as diethyl benzylphosphonate, show that the fission of the second P-O-C bond is the rate-determining step, meaning k₂ is smaller than k₁. mdpi.com For instance, the hydrolysis of diethyl benzylphosphonate at reflux with concentrated hydrochloric acid took 15 hours. mdpi.com The process begins with the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, facilitating a nucleophilic attack by a water molecule. chemguide.co.uk
| Compound | k₁ (h⁻¹) | k₂ (h⁻¹) | Total Reaction Time (h) |
| Diethyl benzylphosphonate | 0.70 | 0.15 | 20 |
| Diethyl α-hydroxybenzylphosphonate | 1.03 | 0.35 | 9.5 |
| Diethyl α-hydroxy-4-nitrobenzylphosphonate | Not explicitly stated, but faster than the unsubstituted analog | 0.61 | 5.5 |
This table presents kinetic data for related phosphonates under acidic hydrolysis conditions to illustrate typical rate constants and the influence of substituents. Data sourced from a study on α-hydroxybenzylphosphonates and related derivatives. mdpi.com
During the two-step hydrolysis of this compound, an intermediate species, ethyl 2-nitrobenzylphosphonate monoacid, is formed. nih.govpublish.csiro.au The presence and concentration of these ester-acid intermediates can be identified and monitored throughout the reaction using methods like ³¹P NMR and LC-MS. nih.gov In the hydrolysis of various dialkyl α-hydroxybenzylphosphonates, these intermediate ester-acid species have been successfully identified and characterized. nih.gov Similarly, the alkaline hydrolysis of diethyl p-nitrobenzylphosphonate has been shown to yield ethyl hydrogen p-nitrobenzylphosphonate, the corresponding ester-acid intermediate. publish.csiro.au
The rate of acid-catalyzed hydrolysis of benzylphosphonates is significantly influenced by the electronic properties of substituents on the phenyl ring. nih.govmdpi.com Electron-withdrawing groups, such as the nitro group (-NO₂), increase the rate of hydrolysis. mdpi.comlibretexts.org This effect is attributed to the increased positive charge (electrophilicity) on the phosphorus atom, which makes it more susceptible to nucleophilic attack by water, the initial step in the hydrolysis mechanism. nih.govsemanticscholar.org
Conversely, electron-releasing substituents slow down the hydrolysis rate. mdpi.com Studies on a series of substituted α-hydroxybenzylphosphonates have demonstrated this principle clearly; models with electron-withdrawing groups like 4-NO₂, 4-Cl, and 4-F required shorter reaction times for complete hydrolysis compared to the unsubstituted version. nih.govmdpi.com Therefore, the 2-nitro group on this compound is expected to facilitate a faster hydrolysis compared to the unsubstituted diethyl benzylphosphonate. mdpi.com This relationship between substituent electronic effects and reaction rates is a well-established principle in physical organic chemistry, often quantified by the Hammett equation. libretexts.orgsemanticscholar.org
Complexation and Molecular Recognition Kinetics
Molecular recognition involves the specific, non-covalent binding between molecules. nih.gov this compound, as an organophosphate analogue, has been studied to characterize its complexing characteristics with potential interacting moieties, which is a foundational step toward developing chemical sensors. nih.govresearchgate.net
The stoichiometry of the interactions between diethyl 4-nitrobenzylphosphonate and potential complexing agents has been investigated using spectroscopic methods. nih.govresearchgate.net In a study assessing its interaction with a fluoroalcohol and an aromatic acid, methods including ¹H NMR, ³¹P NMR, and IR spectroscopy were employed. nih.gov The results from these characterizations indicated a 1:1 stoichiometry for the complexes formed with both the fluoroalcohol and the aromatic acid. nih.govresearchgate.net
The strength of the non-covalent interactions is quantified by the association constant (Kₐ). For diethyl 4-nitrobenzylphosphonate, these constants have been determined using both spectroscopic and calorimetric techniques. nih.govresearchgate.net
Spectroscopic titrations using NMR provided initial estimates for the association constants. nih.gov Isothermal titration calorimetry (ITC), a highly sensitive method for measuring the heat changes associated with binding events, was used for a more precise determination. nih.govacs.org
| Interacting Molecule | Method | Association Constant (Kₐ) (M⁻¹) |
| Fluoroalcohol | Spectroscopy (NMR, IR) | 40 ± 10 |
| Aromatic Acid | Spectroscopy (NMR, IR) | 12 ± 2 |
| Fluoroalcohol | Isothermal Titration Calorimetry (ITC) | 63 ± 0.7 |
| Aromatic Acid | Isothermal Titration Calorimetry (ITC) | Not Determined |
This table summarizes the association constants for the complexation of diethyl 4-nitrobenzylphosphonate with two different interacting molecules, determined by various methods. nih.govresearchgate.net For the complex with the acidic molecule, a suitable model could not be found to evaluate the constant from the ITC data. nih.gov
Mechanistic Insights into Organic Reactions Involving this compound
The reactivity of this compound is largely dictated by the interplay between the phosphonate moiety and the electron-withdrawing nitro group on the aromatic ring. This structure allows the compound to participate in a range of reactions, from classical olefination to more complex cyclization and radical-mediated processes. Understanding the mechanisms of these reactions is crucial for harnessing its synthetic potential.
Reaction Pathways in Horner-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, and this compound is a competent substrate for this transformation. The reaction mechanism proceeds through a well-defined sequence of steps. wikipedia.org
The process begins with the deprotonation of the phosphonate at the benzylic carbon by a base, yielding a phosphonate-stabilized carbanion. wikipedia.org The presence of the 2-nitro group on the phenyl ring significantly enhances the acidity of this proton, facilitating carbanion formation. This electron-withdrawing group also stabilizes the resulting carbanion, making it more nucleophilic than analogous Wittig ylides, though less basic. wikipedia.org
This nucleophilic carbanion then attacks the carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step of the reaction. wikipedia.org This addition forms two diastereomeric alkoxide intermediates, which rapidly cyclize to form oxaphosphetane intermediates. The final step is the elimination of the oxaphosphetane, which breaks down to yield the alkene product and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during aqueous workup. wikipedia.org
The stereoselectivity of the HWE reaction is a key feature. Generally, reactions involving stabilized phosphonates, such as this compound, predominantly yield the thermodynamically more stable (E)-alkene. wikipedia.orgbeilstein-journals.org This preference is attributed to the equilibration of the intermediates leading to the oxaphosphetane, favoring the pathway with fewer steric interactions. wikipedia.org However, specific conditions, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups and strongly dissociating bases, can be employed to favor the formation of (Z)-alkenes. wikipedia.org The electron-withdrawing nature of the 2-nitro group in this compound is pertinent to these modified conditions which can accelerate the elimination of the oxaphosphetane intermediate. wikipedia.org
Table 1: Mechanistic Steps of the Horner-Wadsworth-Emmons Reaction
| Step | Description | Key Intermediates/Species |
|---|---|---|
| 1. Deprotonation | A base removes the acidic proton from the carbon alpha to the phosphonate group. | Phosphonate Carbanion |
| 2. Nucleophilic Addition | The stabilized carbanion attacks the carbonyl carbon of an aldehyde or ketone. | Betaine/Alkoxide Intermediate |
| 3. Cyclization | The alkoxide intermediate undergoes intramolecular cyclization. | Oxaphosphetane Intermediate |
| 4. Elimination | The oxaphosphetane collapses, yielding the alkene and a phosphate byproduct. | (E)- or (Z)-Alkene, Dialkyl Phosphate |
Mechanistic Aspects of Cyclization Reactions
The functional groups within this compound and its derivatives make it a valuable precursor for the synthesis of heterocyclic structures through cyclization reactions. These transformations can occur via several mechanistic pathways, including intramolecular HWE reactions and tandem reduction-cyclization sequences.
One major pathway is the intramolecular Horner-Wadsworth-Emmons reaction. clockss.org If the phosphonate is part of a molecule that also contains a carbonyl group situated appropriately, an intramolecular reaction can occur to form a cyclic alkene. The mechanism mirrors the intermolecular version, involving deprotonation followed by intramolecular nucleophilic attack to form a cyclic oxaphosphetane, which then eliminates to yield the final heterocyclic product. This strategy is a powerful tool for constructing various ring systems. clockss.org
Alternatively, the nitro group can be chemically transformed to initiate cyclization. A common strategy involves the reduction of the nitro group to an amine. rsc.org This newly formed amino group can then participate in a subsequent intramolecular condensation with another functional group, such as an aldehyde or ester, already present on the molecule. For example, a tandem chemoselective reduction of a nitro group followed by condensation with an in-situ generated amine can lead to the formation of N-heterocycles like quinoxalines. rsc.org Stannous chloride (SnCl₂) is often used for such reductive cyclizations of 2-nitroacylbenzenes to form 2,1-benzisoxazoles, proceeding through a hydroxylamine-like intermediate. researchgate.net These methods provide an efficient, often one-pot, route to complex heterocyclic scaffolds. rsc.org
Table 2: Example of a Tandem Reduction-Cyclization Pathway
| Step | Transformation | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Starting Material | A derivative of 2-nitrobenzylphosphonate containing a carbonyl group. | - | 2-Nitro-substituted precursor |
| 2. Reduction | Selective reduction of the nitro group to an amine. | e.g., SnCl₂, Na₂S₂O₄ | 2-Amino-substituted intermediate |
| 3. Cyclization/Condensation | Intramolecular reaction between the newly formed amine and the carbonyl group. | Heat or catalyst | Fused N-heterocycle |
Unprecedented Metalloradical Activation Mechanisms
Beyond traditional two-electron polar reactions, this compound and related nitroaromatic compounds can potentially undergo activation through one-electron pathways facilitated by metalloradical catalysis (MRC). nih.gov This approach utilizes open-shell metal complexes, often involving iron or cobalt, to homolytically activate substrates, generating radical intermediates that can lead to novel chemical transformations. nih.govnih.gov
The general principle of MRC involves a metal-centered radical catalyst that activates a substrate, creating a metal-entangled organic radical. nih.gov This key intermediate's reactivity is modulated by the metal center and its ligand framework, allowing for control over subsequent radical processes. nih.gov
In the context of a nitroaromatic compound like this compound, a plausible, albeit not extensively documented, activation mechanism could involve a single-electron transfer (SET) from a reduced metal catalyst (e.g., an Fe(II) complex) to the nitro group. mdpi.com Quantum chemical studies on the reduction of nitrobenzene (B124822) on metallic iron surfaces suggest that electron donation from the metal into the π* orbital of the nitroaromatic compound is a key step that destabilizes the nitro group. mdpi.com This SET would generate a nitro-radical anion intermediate. Such a highly reactive species could initiate unprecedented reaction cascades, diverging significantly from typical ionic pathways. This type of metalloradical activation has been shown to enable unique transformations, such as the iron-catalyzed denitrogenative annulation of tetrazoles, which bypasses more traditional reaction pathways. researchgate.net While specific applications involving this compound are still emerging, the principles of MRC suggest a fertile ground for discovering new reactions and mechanisms. nih.govresearchgate.net
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei. For organophosphorus compounds like diethyl 2-nitrobenzylphosphonate, NMR is particularly powerful as it allows for the direct observation of not only proton (¹H) and carbon-13 (¹³C) nuclei but also phosphorus-31 (³¹P).
The ¹H NMR spectrum of this compound provides a quantitative and qualitative map of the proton environments within the molecule. The chemical shift (δ) of each proton signal is influenced by the electronegativity of nearby atoms and anisotropic effects from aromatic rings and double bonds.
The ethoxy groups give rise to two distinct signals. The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a multiplet (often a quartet of doublets) because they are coupled to both the methyl protons and the phosphorus atom. The benzylic methylene protons (Ar-CH₂) are chemically adjacent to the chiral phosphorus center, making them diastereotopic. This results in distinct chemical shifts and they are expected to appear as a doublet due to coupling with the ³¹P nucleus. The four protons on the aromatic ring are non-equivalent and exhibit complex splitting patterns in the downfield region of the spectrum due to both proton-proton and proton-phosphorus coupling.
A reported ¹H NMR spectrum in CDCl₃ showed the following signals: a multiplet for the six methyl protons between δ 1.04-1.08 ppm, two distinct singlets for the two benzylic protons at δ 3.50 and 3.58 ppm, a multiplet for the four methylene protons of the ethoxy groups between δ 3.81-3.95 ppm, and a multiplet for the four aromatic protons between δ 7.23-7.79 ppm. semanticscholar.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| -O-CH₂-CH₃ | 1.04-1.08 semanticscholar.org | Multiplet (m) | 6H | N/A |
| Ph-CHH-P | 3.50 semanticscholar.org | Singlet (s) | 1H | N/A |
| Ph-CHH-P | 3.58 semanticscholar.org | Singlet (s) | 1H | N/A |
| -O-CH₂-CH₃ | 3.81-3.95 semanticscholar.org | Multiplet (m) | 4H | N/A |
| Aromatic-H | 7.23-7.79 semanticscholar.org | Multiplet (m) | 4H | N/A |
The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, making it rare for signals to overlap. libretexts.org The positions of the signals are highly dependent on the carbon's hybridization and the electronic environment. libretexts.org
For this compound, distinct signals are expected for the methyl and methylene carbons of the two equivalent ethoxy groups, the benzylic carbon, and the six unique carbons of the 2-nitrophenyl ring. The carbons of the ethoxy groups typically resonate in the upfield region (δ 15-20 ppm for CH₃ and δ 60-65 ppm for O-CH₂). libretexts.org The benzylic carbon (Ar-CH₂) signal is expected to appear as a doublet due to one-bond coupling with the phosphorus atom. The aromatic carbons resonate in the downfield region (δ 120-150 ppm), with their specific shifts influenced by the electron-withdrawing nitro group and the phosphonate (B1237965) substituent. The carbon bearing the nitro group (C-NO₂) is typically shifted significantly downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (Coupled) |
|---|---|---|
| -O-CH₂-CH₃ | ~16 | Quartet (q) |
| -O-CH₂-CH₃ | ~63-64 | Triplet (t) |
| Ar-CH₂-P | ~33-35 | Doublet (d) |
| Aromatic C-H | ~124-134 | Doublet (d) |
| Aromatic C-CH₂P | ~128-130 | Singlet (s) |
| Aromatic C-NO₂ | ~148-150 | Singlet (s) |
³¹P NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. wikipedia.org Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp signals over a wide range of chemical shifts. wikipedia.org The chemical shift is typically referenced to an external standard of 85% phosphoric acid (δ 0 ppm). wikipedia.org
In a proton-decoupled ³¹P NMR spectrum, this compound is expected to show a single singlet. The chemical shift for phosphonates of this type generally appears in the range of +10 to +30 ppm. For example, the related compound diethyl 4-nitrobenzylphosphonate has a reported ³¹P chemical shift. nih.gov Another similar compound, diethyl α-methanesulfonyloxy-4-nitrobenzylphosphonate, shows a ³¹P signal at δ 13.3 ppm. acs.org The exact chemical shift is sensitive to the electronic effects of the substituents on the benzyl (B1604629) ring. researchgate.net
| Nucleus | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| ³¹P | +10 to +30 | nih.govacs.org |
While 1D NMR spectra provide essential data, 2D NMR techniques are often employed for unambiguous assignment of all proton and carbon signals, especially for complex molecules. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the methyl and methylene protons of the ethoxy groups, confirming their connectivity. It would also map the coupling relationships between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the aromatic protons to their respective aromatic carbons, the O-CH₂ protons to the O-CH₂ carbons).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups:
Nitro Group (NO₂): Strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected. These typically appear around 1520-1530 cm⁻¹ (asymmetric) and 1345-1355 cm⁻¹ (symmetric).
Phosphoryl Group (P=O): A strong absorption band for the P=O stretching vibration is a hallmark of phosphonates and is typically observed in the region of 1240-1260 cm⁻¹.
P-O-C and C-O-C Bonds: The stretching vibrations of the P-O-C and C-O-C linkages of the ethoxy groups give rise to strong absorptions in the fingerprint region, typically around 1020-1050 cm⁻¹.
Aromatic and Aliphatic C-H Bonds: C-H stretching vibrations for the aromatic ring (Ar-H) appear above 3000 cm⁻¹, while those for the aliphatic ethyl and benzyl groups (C-H) appear just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
| Nitro (NO₂) | Asymmetric Stretch | ~1525 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| Phosphoryl (P=O) | Stretching | ~1250 |
| P-O-C / C-O-C | Stretching | ~1030 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing its fragmentation patterns. msu.edu For this compound (C₁₁H₁₆NO₅P), the exact monoisotopic mass is 273.0766 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically within 5 ppm), allowing for the unambiguous confirmation of the molecular formula.
In a typical electron ionization (EI) mass spectrometer, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. This molecular ion is often unstable and undergoes fragmentation in predictable ways, providing a characteristic "fingerprint" for the molecule. libretexts.org
The fragmentation of this compound is expected to be directed by its key functional groups: the diethyl phosphonate ester, the benzyl group, and the ortho-nitro substituent. Plausible fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-P bond, which is a common pathway for organophosphorus compounds. This could result in the formation of the 2-nitrobenzyl cation (C₇H₆NO₂⁺) or the diethyl phosphonate radical.
Rearrangements: McLafferty-type rearrangements involving the ethoxy groups of the phosphonate are possible, typically leading to the loss of a neutral ethene molecule (C₂H₄).
Cleavage within the Phosphonate Group: Loss of an ethoxy radical (•OC₂H₅) or ethanol (B145695) (HOC₂H₅) are common fragmentation patterns for diethyl esters.
Fragmentation of the Aromatic Moiety: The nitro group can influence fragmentation, with potential loss of •NO₂ or •NO fragments.
The table below details some of the plausible fragments for this compound based on established fragmentation principles.
| m/z (Mass/Charge Ratio) | Proposed Fragment Formula | Proposed Fragment Identity/Origin |
| 273 | [C₁₁H₁₆NO₅P]⁺• | Molecular Ion (M⁺•) |
| 228 | [C₁₁H₁₅NO₃P]⁺• | Loss of an ethoxy radical (•OC₂H₅) |
| 227 | [C₉H₁₂NO₅P]⁺• | Loss of ethene (C₂H₄) via rearrangement |
| 198 | [C₉H₁₁N₂O₃P]⁺• | Loss of an ethoxy radical and subsequent rearrangement |
| 137 | [C₄H₁₀O₃P]⁺ | Diethyl phosphonate cation, [PO(OEt)₂]⁺ |
| 136 | [C₇H₆NO₂]⁺ | 2-nitrobenzyl cation from C-P bond cleavage |
Theoretical and Computational Investigations of Diethyl 2 Nitrobenzylphosphonate Systems
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for investigating the electronic structure, stability, and reactivity of molecules like Diethyl 2-nitrobenzylphosphonate. These methods, rooted in quantum mechanics, allow for the detailed exploration of molecular properties and reaction pathways.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been widely used to study the mechanisms of various chemical reactions. For organophosphorus compounds, DFT calculations can elucidate reaction pathways, determine the structures of transition states, and predict the regioselectivity and stereoselectivity of reactions. imist.ma
In studies of related phosphonates, such as the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been employed to investigate the regiosomeric reaction paths. imist.ma These calculations can identify the most probable reaction pathway by comparing the activation energies of different possible routes. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the primary sites for nucleophilic and electrophilic attack, respectively. imist.ma In the case of diethyl trichloro-methyl phosphonate, the LUMO is condensed at the chlorine atom, indicating it as the site for nucleophilic attack, which is in agreement with experimental results. imist.ma
While specific DFT studies detailing the reaction mechanisms of this compound are not extensively documented in the provided search results, the methodologies applied to similar compounds provide a clear framework for how such investigations would be conducted. A mechanistic proposal for a reaction involving this compound has been supported by detailed DFT calculations, highlighting the utility of this approach.
Table 1: Representative Applications of DFT in Mechanistic Studies of Phosphonates
| Studied System | Computational Method | Key Findings |
| Diethyl trichloro-methyl phosphonate + Diphenyl methyl phosphinite | B3LYP/6-311G(d,p) | The reaction is highly regioselective, with nucleophilic attack occurring at the chlorine atom. This is explained by the localization of the LUMO on the chlorine. imist.ma |
| Ene–Ketenes | DFT | Intramolecular [2+2] cycloadditions are concerted processes. The regiochemistry is determined by the relative stability of carbocation-like transition states. pku.edu.cn |
| Methyl azide (B81097) + Allenes | BP86/TZ2P | The formation of 1,5-adducts is kinetically and thermodynamically favored over 1,4-adducts in 1,3-dipolar cycloadditions. csic.es |
Excited State Calculations for Photochemical Pathways
The presence of a nitroaromatic group in this compound suggests a rich photochemistry. Excited state calculations are crucial for understanding the pathways of photochemical reactions, such as photoisomerization and photorelease. semanticscholar.org High-level ab initio methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) are often employed for these purposes, as they can accurately describe the potential energy surfaces of excited states. semanticscholar.orgicmol.es
Upon absorption of light, a molecule is promoted to an electronically excited state. diva-portal.org The properties of the molecule in the excited state can be drastically different from those in the ground state. diva-portal.org For aromatic compounds, the concepts of aromaticity and antiaromaticity in the excited state, as described by Baird's rule, can explain the observed photoreactivity. diva-portal.org According to Baird's rule, a [4n] π-electron system, which is antiaromatic in the ground state, becomes aromatic in the lowest ππ* excited state, and a [4n+2] π-electron system behaves in the opposite manner. diva-portal.org
The study of photochemical processes often involves locating conical intersections, which are points of degeneracy between electronic states and act as funnels for rapid, non-radiative decay back to the ground state. diva-portal.org Time-resolved photoelectron spectroscopy, in conjunction with computational methods, can be used to track the excited-state dynamics of molecules. diva-portal.org While specific excited-state calculations for this compound are not detailed in the provided results, the theoretical frameworks are well-established for exploring its potential photochemical pathways. icmol.esresearchgate.net
Table 2: Theoretical Methods for Investigating Photochemical Pathways
| Method | Application | Key Information Obtained |
| CASPT2 | Study of photoinduced molecular motion and decay mechanisms. semanticscholar.orgicmol.es | Potential energy profiles of excited states, identification of competitive deactivation routes, and rationale for excited-state lifetimes. icmol.es |
| Time-Resolved Photoelectron Spectroscopy coupled with Computational Methods | Probing excited-state dynamics of organic molecules. diva-portal.org | Identification of relaxation pathways, involvement of different excited states (e.g., ππ, nπ), and the role of conical intersections. diva-portal.org |
Prediction of Conformational Preferences and Electronic Properties
The three-dimensional structure and electronic properties of a molecule are fundamental to its reactivity and interactions. Computational methods are frequently used to predict the stable conformers of a molecule and to calculate its electronic properties. nih.govresearchgate.net Conformational analysis involves exploring the potential energy surface of a molecule to identify its low-energy structures. cwu.edu For flexible molecules like this compound, which has rotatable bonds, multiple conformers can exist. researchgate.net
DFT calculations are a powerful tool for determining the relative energies of different conformers and the energy barriers for their interconversion. nih.govresearchgate.net For instance, in a study of 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives, DFT calculations at the B3LYP/6-311+G** level were used to investigate the equilibrium between axial and equatorial conformers. nih.gov
Electronic properties such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP) can also be readily calculated. nih.gov The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov The MEP map is useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov
Table 3: Calculated Electronic Properties of a Related Phosphonate Derivative
| Property | Description | Significance |
| HOMO–LUMO gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. cwu.edu |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Indicates regions of positive and negative potential, predicting sites for chemical reactions. nih.gov |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govbris.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamics, and transport properties of molecules in various environments. bris.ac.ukresearchgate.net
While specific MD simulations of this compound are not found in the search results, the technique is broadly applicable. For instance, MD simulations are used to assess the stability of protein-ligand complexes, where parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions are monitored over time. mdpi.com These simulations can reveal how a ligand binds to a protein and the conformational changes that may occur upon binding. mdpi.com
In the context of this compound, MD simulations could be employed to study its behavior in different solvents, its interaction with biological macromolecules, or its diffusion through membranes. The choice of force field, which defines the potential energy of the system, is a critical aspect of setting up an MD simulation. nih.gov
Computational Mechanistic Predictions and Experimental Validation
A powerful paradigm in modern chemical research is the synergy between computational prediction and experimental validation. nih.govplos.orgmdpi.comnih.gov Computational models can generate hypotheses about reaction mechanisms, molecular properties, or biological activity, which can then be tested experimentally. plos.org Conversely, experimental results can be used to refine and validate computational models. nih.gov
For example, a computational approach can be used to design allosteric ribozymes, with their predicted activity and specificity subsequently confirmed through in vitro experiments. nih.gov In another example, computational predictions of B- and T-cell epitopes of a novel malarial antigen were compared with in vivo experimental data to assess the accuracy of the prediction algorithms. plos.org Similarly, the mode of action of the natural product scoulerine (B1208951) was investigated through a combination of molecular docking and thermophoresis assays. mdpi.comnih.gov
For compounds related to this compound, such as diethyl 4-nitrobenzylphosphonate, the Horner-Wadsworth-Emmons reaction is a known synthetic route, and computational studies could be validated against the known experimental outcomes of such reactions. The integration of computational and experimental approaches provides a more complete and robust understanding of chemical systems.
Applications and Advanced Synthetic Building Blocks
Diethyl 2-Nitrobenzylphosphonate as a Versatile Intermediate in Advanced Organic Synthesis
This compound is a valuable intermediate in organic synthesis, serving as a precursor and building block for a variety of complex molecules. Its utility stems from the reactivity of the phosphonate (B1237965) and nitro groups, which can be transformed into other functional groups or participate in ring-forming reactions.
Precursor for Diverse Organophosphorus Compounds
The phosphonate moiety of this compound is a key feature that allows for its conversion into a wide range of other organophosphorus compounds. These transformations can involve modifications at the phosphorus center, such as hydrolysis of the phosphonate esters or conversion to phosphonic acids or other derivatives. The presence of the nitro group on the aromatic ring also influences the reactivity of the phosphonate and can be strategically utilized in multi-step synthetic sequences.
The synthesis of various organophosphorus compounds often starts from precursors like diethyl H-phosphonate, which can undergo reactions such as palladium-catalyzed cross-coupling with benzyl (B1604629) halides to introduce substituted benzyl groups. This modular approach allows for the synthesis of a diverse library of organophosphorus compounds with varied functionalities.
Building Block for Stilbene (B7821643) Derivatives
This compound can be employed in the synthesis of stilbene derivatives, which are compounds containing a carbon-carbon double bond flanked by two aryl groups. Stilbenes are of significant interest due to their diverse biological activities and applications in materials science.
One common strategy for stilbene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. In this reaction, a phosphonate carbanion, generated by treating the phosphonate with a base, reacts with an aldehyde or ketone to form an alkene. By choosing the appropriate benzaldehyde (B42025) derivative to react with the carbanion of this compound, a variety of substituted stilbenes can be synthesized. nih.gov The nitro group can be subsequently reduced or modified to introduce further diversity.
Alternative methods for synthesizing stilbene derivatives include visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes, where the nitro group acts as a leaving group. rsc.org This transition-metal-free approach offers a green and efficient route to stilbene compounds with high selectivity for the (E)-isomer. rsc.org Other methods involve the reductive homocoupling of benzylic halides or the use of titanocene (B72419) monochloride to mediate the coupling of benzylic species. researchgate.net
| Reactants | Reaction Type | Product |
| This compound, Benzaldehyde derivative | Horner-Wadsworth-Emmons | Stilbene derivative |
| Aryl diazonium salt, Nitroalkene | Visible-light-induced cross-coupling | (E)-Stilbene derivative |
| Benzylic halides | Reductive homocoupling | Bibenzyl/Stilbene derivative |
Role in the Cyclization of Aryl Ethers, Amines, and Amides
The strategic placement of the nitro and phosphonate groups in this compound facilitates its use in cyclization reactions to form various heterocyclic compounds. These reactions are crucial in the synthesis of pharmaceuticals and other biologically active molecules. For instance, the nitro group can be reduced to an amine, which can then participate in intramolecular reactions with a suitably positioned electrophile to form a nitrogen-containing ring.
The phosphonate group can also be modified to facilitate cyclization. For example, conversion to a phosphonium (B103445) salt allows for intramolecular Wittig reactions. The versatility of this compound in cyclization reactions makes it a valuable tool for medicinal chemists and synthetic organic chemists.
Application in Homologation Reactions (e.g., Ohira-Bestmann Reaction)
Homologation reactions, which involve the extension of a carbon chain by one carbon atom, are fundamental transformations in organic synthesis. This compound can be a precursor to reagents used in such reactions. A prominent example is the Ohira-Bestmann reaction, which converts aldehydes into terminal alkynes. orgsyn.orgstackexchange.com
The key reagent in the Ohira-Bestmann reaction is dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent. orgsyn.orgresearchgate.net While this compound itself is not the direct reagent, its chemistry is related to the phosphonate-based reagents used in these transformations. The reaction proceeds through the formation of a diazoalkene intermediate, which then eliminates nitrogen gas to form a vinylidene carbene that rearranges to the alkyne. organic-chemistry.org The mild conditions of the Ohira-Bestmann reaction make it suitable for a wide range of substrates, including those with sensitive functional groups. stackexchange.com
Supramolecular Interactions and Molecular Recognition of this compound
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. uclouvain.be These weak interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a crucial role in molecular recognition, self-assembly, and the function of biological systems. nih.govrsc.org
Studies as an Organophosphate Pesticide Analogue in Chemical Sensor Development
Organophosphate pesticides are a class of widely used agricultural chemicals that can pose significant risks to human health and the environment. nih.govmdpi.com Developing sensitive and selective methods for their detection is therefore of great importance. This compound serves as a useful analogue for certain organophosphate pesticides in the development of chemical sensors. nih.gov
The structural similarities between this compound and some organophosphate pesticides, particularly the presence of the phosphonate group, allow it to be used as a model compound to study the binding interactions that are key to sensor design. nih.gov Researchers have investigated the complexing characteristics of diethyl 4-nitrobenzylphosphonate, a closely related analogue, with various interacting moieties to develop molecularly imprinted materials for chemical sensors. nih.gov Techniques such as NMR and IR spectroscopy, as well as isothermal titration calorimetry, have been employed to characterize these interactions and determine association constants. nih.gov
| Research Area | Key Findings |
| Chemical Sensor Development | Diethyl 4-nitrobenzylphosphonate, an analogue, was used to study complexing characteristics for sensor development. nih.gov |
| Interaction Studies | 1H and 31P NMR and IR spectroscopy showed 1:1 stoichiometry for complexes with a fluoroalcohol and an aromatic acid. nih.gov |
| Association Constants | Association constants were determined to be approximately 40 ± 10 M⁻¹ and 12 ± 2 M⁻¹ for the fluoroalcohol and aromatic acid complexes, respectively. nih.gov |
| Calorimetry | Isothermal titration calorimetry provided an association constant of 63 ± 0.7 M⁻¹ for the fluoroalcohol ligand. nih.gov |
Design and Characterization of Molecularly Imprinted Materials
The development of molecularly imprinted polymers (MIPs) offers a pathway to creating synthetic receptors with high selectivity for a target molecule. While direct studies on the use of this compound as a template for MIPs are not extensively documented in the reviewed literature, research on its isomer, diethyl 4-nitrobenzylphosphonate, provides significant insights into the design and characterization of MIPs for nitroaromatic organophosphonates. nih.gov This allows for an informed discussion on the prospective design of MIPs for this compound.
The design of a molecularly imprinted polymer begins with the selection of a functional monomer that can interact with the template molecule, in this case, this compound. The nitro group and the phosphonate group of the template are key interaction points. Monomers containing functionalities capable of hydrogen bonding or other electrostatic interactions would be suitable. For organophosphorus pesticides, monomers like methacrylic acid (MAA) and 4-vinylpyridine (B31050) (4-VP) are often employed due to their ability to form complexes with the template molecule in a porogenic solvent before polymerization. researchgate.netukm.my
The next step involves the polymerization of the functional monomer and a cross-linker around the template molecule. A common cross-linker is ethylene (B1197577) glycol dimethacrylate (EGDMA), which provides mechanical stability to the polymer matrix. ukm.myresearchgate.net The polymerization is typically initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN). researchgate.netdrugbank.com After polymerization, the template molecule is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to this compound.
Characterization of the resulting MIPs is crucial to ascertain their selective binding capabilities. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the successful incorporation of the monomer and cross-linker and the subsequent removal of the template. researchgate.netnih.gov Scanning electron microscopy (SEM) provides information about the morphology and particle size of the polymer. researchgate.netnih.gov
To quantify the binding affinity and selectivity of the MIPs, equilibrium rebinding experiments are performed. rsc.org These experiments involve incubating the polymer with solutions of the template at various concentrations and measuring the amount of bound template. The data can be analyzed using models like the Langmuir or Freundlich isotherms to determine the binding capacity and affinity. researchgate.net In the study of diethyl 4-nitrobenzylphosphonate, isothermal titration calorimetry was also used to determine an association constant of 63 ± 0.7 M⁻¹ with a fluoroalcohol ligand, indicating a measurable interaction that is fundamental for the imprinting process. nih.gov
The selectivity of the MIP is evaluated by conducting competitive binding studies with structurally similar molecules. For this compound, potential interferents could include other isomers like diethyl 3-nitrobenzylphosphonate and diethyl 4-nitrobenzylphosphonate, as well as the parent compound, diethyl benzylphosphonate. A high imprinting factor, which is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) prepared in the absence of the template, indicates successful imprinting. rsc.org
| Component | Function | Example |
| Template | The molecule to be imprinted | This compound |
| Functional Monomer | Interacts with the template | Methacrylic Acid (MAA) |
| Cross-linker | Forms the polymer matrix | Ethylene Glycol Dimethacrylate (EGDMA) |
| Initiator | Starts the polymerization | 2,2'-Azobisisobutyronitrile (AIBN) |
| Porogen | Solubilizes the components | Acetonitrile |
Table 1. Key Components in the Design of a Molecularly Imprinted Polymer for this compound.
Exploration in Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design of more potent and selective drug candidates. This compound has been utilized as a key intermediate in the synthesis of molecules for such studies, particularly in the realm of sigma receptor ligands and potentially in the development of novel phosphacoumarins.
Design and Synthesis of Sigma Receptor Ligands
Sigma receptors, which are classified into sigma-1 and sigma-2 subtypes, are involved in a variety of biological processes, and their ligands are being investigated for the treatment of cancer and neurological disorders. researchgate.net The design of selective sigma receptor ligands often relies on a pharmacophore model, which typically includes a basic amine group flanked by two hydrophobic regions. nih.govresearchgate.netnih.gov
In a study aimed at elucidating the SAR of a series of N-phenylpropyl-N'-benzylpiperazine and N-phenylpropyl-4-benzylpiperidine analogs, this compound was synthesized as a precursor. researchgate.net The synthesis involved the reaction of 2-nitrobenzyl bromide with triethyl phosphite (B83602). The resulting this compound was then likely used in subsequent reactions, such as a Horner-Wadsworth-Emmons reaction, to introduce the substituted benzyl group into the final ligand structure. The nitro group on the benzyl ring serves as a key electronic feature that can be varied to study its effect on binding affinity and selectivity for the sigma receptor subtypes. researchgate.net
The general synthetic strategy allows for systematic modifications of the phenyl rings to explore the impact of physicochemical properties like size, hydrophobicity, and electronic characteristics on the biological activity of the ligands. researchgate.net For instance, the nitro group in this compound can be reduced to an amino group, which can then be further functionalized. This systematic approach enables the development of a comprehensive SAR and quantitative structure-activity relationship (QSAR) models, which can guide the design of future sigma receptor ligands with improved potency and selectivity. nih.govresearchgate.net
| Compound/Intermediate | Role in Synthesis |
| 2-Nitrobenzyl bromide | Starting material |
| Triethyl phosphite | Reactant for phosphonate formation |
| This compound | Key intermediate with a modifiable nitro group |
| N-phenylpropyl-N'-benzylpiperazine analogs | Final target compounds for SAR studies |
Table 2. Compounds Involved in the Synthesis of Sigma Receptor Ligands.
Development of Novel Phosphacoumarins with Potential Biological Activity
Phosphacoumarins are phosphorus-containing analogs of coumarins, a class of compounds known for their diverse biological activities. The synthesis of phosphacoumarins often involves the use of benzylphosphonates as key building blocks. researchgate.netrroij.com While direct literature on the use of this compound for this purpose is scarce, its potential application can be inferred from established synthetic methodologies.
A common route to phosphacoumarins is the Horner-Wadsworth-Emmons (HWE) reaction between a salicylaldehyde (B1680747) derivative and a phosphonate-containing reagent. wikipedia.org In a potential synthetic scheme, this compound could be deprotonated with a strong base to form a phosphonate carbanion. This carbanion could then react with a salicylaldehyde in an intramolecular HWE-type reaction to form the phosphacoumarin ring system.
Alternatively, a Knoevenagel condensation between a salicylaldehyde and a phosphonoacetate derivative can yield 3-phosphonocoumarins. mdpi.com this compound could be modified to a suitable phosphonoacetate-like reagent to participate in such a reaction.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes for Diethyl 2-Nitrobenzylphosphonate
The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research concerning this compound is increasingly focused on aligning its production with the principles of green chemistry. nih.gov Key areas of investigation include the use of safer, non-hazardous solvents and the development of catalytic processes to replace stoichiometric reagents. nih.gov
Current research highlights several promising green techniques that could be adapted for the synthesis of this compound and its derivatives:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. smolecule.com
Solvent-Free Reactions: Conducting reactions in the absence of solvents, or in the presence of green solvents like water or ionic liquids, minimizes the generation of volatile organic compounds (VOCs). nih.govmdpi.com
Catalytic Routes: The exploration of solid catalysts that can be easily recovered and reused would enhance the atom economy and reduce waste from the synthesis process. nih.gov
The traditional Michaelis-Arbuzov reaction, a common method for synthesizing phosphonates, can be made more sustainable by optimizing reaction conditions to be solvent-free or by using recyclable catalysts. smolecule.com
Integration of Photochemical Control in Complex Synthetic Sequences
The 2-nitrobenzyl moiety is a well-established photolabile protecting group, a feature that allows for the controlled release of a protected functional group upon exposure to light. wikipedia.orgrsc.org This "caging" technology is a powerful tool in chemical biology and multistep organic synthesis, enabling precise spatial and temporal control over chemical reactions. wikipedia.orgrsc.org
Future research will likely focus on leveraging the photocleavable nature of this compound in the synthesis of complex molecules. rsc.org The phosphonate (B1237965) group can be released from the 2-nitrobenzyl cage under UV irradiation, a process that proceeds through a Norrish Type II mechanism to yield 2-nitrosobenzaldehyde and the deprotected phosphonic acid. wikipedia.orgnih.gov This traceless removal of the protecting group is highly advantageous in intricate synthetic pathways where the introduction and removal of protecting groups can be a significant challenge. wikipedia.org
The development of this compound derivatives with fine-tuned photochemical properties, such as altered absorption wavelengths and improved cleavage efficiencies, will be a key area of exploration. google.com This will allow for greater orthogonality in systems with multiple photolabile groups.
Advanced Computational Modeling for Rational Design of New Derivatives
In silico studies are becoming indispensable tools for the rational design of new molecules with desired properties, thereby reducing the need for extensive and often costly experimental work. bonviewpress.comrsc.orgmdpi.com Computational methods such as Density Functional Theory (DFT) and molecular docking can provide deep insights into the electronic structure, reactivity, and potential biological interactions of this compound and its derivatives. smolecule.comnih.gov
Key areas for future computational research include:
| Computational Approach | Application to this compound Derivatives |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties, and assessing the stability of novel derivatives. smolecule.comnih.gov |
| Molecular Docking | Screening virtual libraries of derivatives against biological targets to identify potential new therapeutic agents. bonviewpress.comrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the structural features of derivatives with their chemical or biological activity. |
These computational approaches will accelerate the discovery of new derivatives of this compound with enhanced properties for applications in materials science and bio-organic chemistry. tandfonline.comacs.org
Interdisciplinary Applications in Material Science and Bio-Organic Chemistry
The unique combination of a phosphonate group and a photolabile nitrobenzyl moiety makes this compound a promising candidate for a range of interdisciplinary applications.
In material science , phosphonates are known for their ability to functionalize surfaces and are used in the development of new materials. smolecule.com Derivatives of this compound could be incorporated into polymers to create photoresponsive materials or used in the synthesis of organic light-emitting diodes (OLEDs). smolecule.com
In bio-organic chemistry , phosphonates are recognized for their structural similarity to phosphates, allowing them to act as mimics and inhibitors of biological processes. rsc.org The ability to "cage" a biologically active phosphonate with the 2-nitrobenzyl group and release it with light opens up possibilities for developing photoregulated therapeutic agents and chemical probes to study cellular signaling pathways. rsc.org There is also potential for developing derivatives with antimicrobial properties. smolecule.com
The future of this compound research lies in the synergy between these emerging areas. Green synthetic methods will provide sustainable access to the compound and its derivatives. Photochemical control will enable its use in increasingly complex and controlled applications. Computational modeling will guide the design of new derivatives with tailored properties for innovative applications in both material science and the life sciences.
Q & A
Q. What are the standard synthetic routes for preparing diethyl 2-nitrobenzylphosphonate, and how can reaction conditions be optimized?
Q. How is this compound structurally characterized?
Structural confirmation relies on:
- X-ray crystallography : Reveals intermolecular O–H⋯O hydrogen bonds (2.68–2.72 Å) and a nitro group twisted 29.91° from the benzene plane .
- NMR spectroscopy : Distinct P NMR signals at δ 20–25 ppm confirm phosphonate formation. H NMR shows aromatic protons at δ 7.5–8.1 ppm and ethyl group triplets (δ 1.2–1.3 ppm) .
- Mass spectrometry : ESI-MS typically exhibits [M+H] peaks at m/z 287–316, depending on substituents .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation reported in analogs ).
- Ventilation : Use fume hoods due to potential respiratory irritation from nitro groups .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reactivity data for this compound derivatives?
Discrepancies in nitro group electronic effects (e.g., conflicting Hammett parameters in substitution reactions) are addressed via:
- DFT calculations : Analyze charge distribution at the nitrobenzyl moiety to predict electrophilic/nucleophilic sites.
- Molecular docking : Correlate steric effects (e.g., nitro group torsion angles ) with biological activity in enzyme inhibition studies .
Q. How do crystallographic data inform hydrogen-bonding interactions in this compound?
X-ray diffraction reveals centrosymmetric dimers linked by O–H⋯O bonds (Table 1). These interactions stabilize the crystal lattice and influence solubility:
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| O–H⋯O (hydroxy–nitro) | 2.68 | 165 |
| O–H⋯O (hydroxy–ethoxy) | 2.72 | 158 |
Q. What strategies mitigate phosphonate ester hydrolysis during biological assays?
- pH buffering : Maintain pH 7.4 to avoid acid/base-catalyzed cleavage.
- Prodrug design : Replace ethyl groups with pivaloyloxymethyl esters for enhanced stability .
- Encapsulation : Use liposomal carriers to shield the phosphonate moiety .
Methodological Notes
- Contradiction resolution : Conflicting solubility data (e.g., THF vs. chloroform) are resolved by testing multiple solvents in gradient crystallization trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
